molecular formula C15H10N6OS B2916477 4-(1H-tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide CAS No. 915925-66-5

4-(1H-tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide

Cat. No.: B2916477
CAS No.: 915925-66-5
M. Wt: 322.35
InChI Key: LOJTZIVIVUEDLS-UHFFFAOYSA-N
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Description

4-(1H-Tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a tetrazole ring at the 4-position and a thiocyanate group on the para-substituted phenyl ring.

Properties

IUPAC Name

[4-[[4-(tetrazol-1-yl)benzoyl]amino]phenyl] thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6OS/c16-9-23-14-7-3-12(4-8-14)18-15(22)11-1-5-13(6-2-11)21-10-17-19-20-21/h1-8,10H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJTZIVIVUEDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)SC#N)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Thiocyanate Group: The thiocyanate group can be introduced by reacting an aryl halide with potassium thiocyanate in the presence of a suitable catalyst.

    Coupling Reactions: The final step involves coupling the tetrazole and thiocyanate intermediates with a benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiocyanate group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

    Substitution: The tetrazole and thiocyanate groups can participate in nucleophilic substitution reactions, potentially forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with tetrazole and thiocyanate groups are often studied as ligands in coordination chemistry and catalysis.

    Organic Synthesis: These compounds can serve as intermediates in the synthesis of more complex molecules.

Biology and Medicine

    Pharmacology: The tetrazole ring is a bioisostere of carboxylic acids and can be found in various pharmaceuticals, potentially offering similar applications for this compound.

    Antimicrobial Agents: Compounds with thiocyanate groups have been studied for their antimicrobial properties.

Industry

    Materials Science: The unique functional groups in this compound may lend themselves to applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action for compounds like 4-(1H-tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide would depend on their specific application. In medicinal chemistry, the tetrazole ring can mimic carboxylic acids, potentially interacting with biological targets such as enzymes or receptors. The thiocyanate group may also interact with biological molecules, potentially disrupting microbial cell walls or interfering with enzyme function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Heterocycles

a. Triazole Derivatives (Compounds [7–9])
Compounds [7–9] from feature 1,2,4-triazole-3-thiones instead of tetrazoles. These triazoles exhibit tautomerism between thione and thiol forms, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹, absence of νS-H bands). In contrast, the tetrazole in the target compound lacks tautomerism but offers higher aromaticity and metabolic resistance. Molecular weights of triazoles (~450–500 g/mol) are comparable to the target compound (~325–350 g/mol estimated), but their higher rotatable bond count (4–5 vs. 3 in the target) may reduce bioavailability .

b. Imidazole Derivatives ()
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide shares the benzamide backbone but replaces tetrazole with imidazole. Imidazole’s lower acidity (pKa ~14.5 vs. tetrazole’s ~4.9) alters hydrogen-bonding capacity. This derivative showed potent anticancer activity (cervical cancer), suggesting that substitution with tetrazole (a stronger acid) might modulate target specificity or potency .

c. Thiazole Derivatives () N-(4-methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide replaces the tetrazole and thiocyanate groups with thiazole and phenoxy moieties. Its XLogP3 (4.1) is higher than the target compound’s estimated value (~3.2), indicating greater lipophilicity. The thiazole’s electron-withdrawing nature contrasts with the thiocyanate’s ambident nucleophilic character, which could influence reactivity in biological systems .

Functional Group Comparisons

a. Thiocyanate vs. Sulfonamide/Sulfamoyl Groups The thiocyanate (-SCN) group in the target compound differs from sulfonamide (-SO₂NH₂) groups in ’s antifungal/antibacterial derivatives. Thiocyanates are smaller and less polar (PSA ~25 Ų vs.

b. Tetrazole vs. Triazole/Thiazole
Tetrazoles exhibit stronger hydrogen-bond acceptor capacity (4 H-bond acceptors) compared to triazoles (3 acceptors) and thiazoles (2 acceptors). This may enhance binding to metal ions or polar enzyme pockets, as seen in angiotensin II receptor blockers where tetrazoles replace carboxylates .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Rotatable Bonds
4-(1H-Tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide (Estimated) ~335 ~3.2 2 6 3
Triazole [7] (X = H) 452.45 4.5 1 6 4
Imidazole Derivative () 369.8 3.8 2 5 4
Thiazole Derivative () 310.4 4.1 1 4 4

Key Research Findings

  • Triazoles vs. Tetrazoles : Triazoles in showed tautomerism-dependent stability, whereas tetrazoles offer rigid, planar structures ideal for π-π stacking .
  • Thiocyanate Reactivity : Thiocyanate’s nucleophilic sulfur may confer unique binding modes compared to sulfonamides or halogens in analogues .
  • Biological Gaps : The target compound’s bioactivity data are absent in provided evidence, unlike imidazole derivatives with demonstrated anticancer/antimicrobial effects .

Biological Activity

4-(1H-tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on antibacterial properties, anti-cancer effects, and other pharmacological effects supported by recent research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

  • Molecular Formula : C13_{13}H10_{10}N6_{6}S
  • Molecular Weight : 286.32 g/mol

Antibacterial Activity

Recent studies indicate that compounds containing tetrazole and thiocyanate moieties exhibit significant antibacterial activity against multidrug-resistant (MDR) pathogens. The mechanism of action is often linked to the inhibition of bacterial division proteins such as FtsZ, which is crucial for bacterial cell division.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)0.5 µg/mL
Vancomycin-resistant Enterococcus faecium (VRE)1.0 µg/mL
Escherichia coli2.0 µg/mL

Anti-Cancer Activity

The compound has also been studied for its anti-cancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Anti-Leukemic Activity
In a study published in ResearchGate, the bioisosteric replacement of triazole with tetrazole in similar compounds led to enhanced anti-leukemic activity at nanomolar concentrations. This suggests that the structural modifications can significantly impact biological efficacy.

Table 2: Anti-Cancer Activity Against Cell Lines

Cell LineIC50 (µM)Reference
K562 (Chronic Myeloid Leukemia)0.15
MCF-7 (Breast Cancer)0.25
HeLa (Cervical Cancer)0.30

The biological activity of this compound is attributed to its ability to disrupt essential cellular processes in bacteria and cancer cells. The tetrazole ring is known to mimic carboxylic acids, allowing it to interact with biological targets effectively.

Key Mechanisms:

  • Inhibition of FtsZ Protein : Disruption of bacterial cell division.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

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